REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:11](=O)[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1)=O)C.[CH3:27][NH:28][NH2:29].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:20]([C:6]12[C:4](=[O:3])[N:28]([CH3:27])[N:29]=[C:11]1[CH2:10][CH2:9][NH:8][CH2:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1
|
Name
|
methylhydrazine
|
Quantity
|
299.2 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
9700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 7.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
the organic layer was washed with 10% sodium bicarbonate, water and saturated NaCl solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a low volume
|
Type
|
ADDITION
|
Details
|
mixed with IPE (50 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 0° C.
|
Type
|
ADDITION
|
Details
|
HCl gas was introduced repeatedly
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight until the deprotection
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to about half of the original volume, methylene chloride (24 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a low volume (6 to 7 L)
|
Type
|
ADDITION
|
Details
|
Hexane (20 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to about 1520° C
|
Type
|
CUSTOM
|
Details
|
The free base product was collected as crystals
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (2985 g total, yield 84.8%)
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C12CNCCC1=NN(C2=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |